2-Bromo-4-chloro-5-(trifluoromethyl)phenol
Overview
Description
2-Bromo-4-chloro-5-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H3BrClF3O and its molecular weight is 275.45 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as organoboron reagents, are widely used in suzuki–miyaura coupling, a type of carbon–carbon bond-forming reaction .
Mode of Action
Without specific information on 2-Bromo-4-chloro-5-(trifluoromethyl)phenol, it’s challenging to detail its mode of action. In general, halogenated aromatic compounds can undergo various reactions, including free radical bromination and nucleophilic substitution .
Biochemical Pathways
Similar compounds have been used in various chemical reactions, suggesting they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have shown various biological activities, such as antimicrobial effects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, it is recommended to store similar compounds in a dry place at 2-8°C .
Biochemical Analysis
Biochemical Properties
It is known that benzylic halides, such as this compound, typically react via an SN2 pathway . This suggests that 2-Bromo-4-chloro-5-(trifluoromethyl)phenol may interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-bromo-4-chloro-5-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBFOFZIFTVEHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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